Product packaging for TCS 21311(Cat. No.:CAS No. 1260181-14-3)

TCS 21311

Katalognummer: B609573
CAS-Nummer: 1260181-14-3
Molekulargewicht: 526.5 g/mol
InChI-Schlüssel: CLGRAWDGLMENOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H25F3N4O4 B609573 TCS 21311 CAS No. 1260181-14-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-[5-[4-(2-hydroxy-2-methylpropanoyl)piperazin-1-yl]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F3N4O4/c1-26(2,38)25(37)34-11-9-33(10-12-34)15-7-8-19(27(28,29)30)17(13-15)21-22(24(36)32-23(21)35)18-14-31-20-6-4-3-5-16(18)20/h3-8,13-14,31,38H,9-12H2,1-2H3,(H,32,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGRAWDGLMENOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(F)(F)F)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678984
Record name 3-{5-[4-(2-Hydroxy-2-methylpropanoyl)piperazin-1-yl]-2-(trifluoromethyl)phenyl}-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260181-14-3
Record name 3-{5-[4-(2-Hydroxy-2-methylpropanoyl)piperazin-1-yl]-2-(trifluoromethyl)phenyl}-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Selective JAK3 Inhibitor TCS 21311: A Technical Guide to its Effects on Cytokine Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS 21311 (also known as NIBR3049) is a potent and highly selective inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of numerous cytokines.[1][2][3][4][5] Its high selectivity for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) makes it a valuable tool for dissecting the specific roles of JAK3 in immune cell function and a potential therapeutic agent for autoimmune diseases. This technical guide provides an in-depth overview of the effects of this compound on cytokine signaling, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its effects by targeting the ATP-binding site of JAK3.[6] JAK3 is almost exclusively associated with the common gamma chain (γc), an essential subunit of the receptors for several interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding to these receptors, JAK3 and another associated JAK family member, JAK1, become activated and phosphorylate each other. This activation cascade leads to the phosphorylation of the receptor subunits, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The subsequent phosphorylation of STATs by the JAKs causes them to dimerize, translocate to the nucleus, and regulate the transcription of target genes. By inhibiting the kinase activity of JAK3, this compound effectively blocks this entire signaling cascade downstream of γc-containing cytokine receptors.

Data Presentation: Inhibitory Activity of this compound

The following tables summarize the quantitative data on the inhibitory activity of this compound against various kinases.

Table 1: Inhibitory Activity against Janus Kinase (JAK) Family Members

KinaseIC50 (nM)Selectivity vs. JAK3
JAK38-
JAK11017>127-fold
JAK22550>318-fold
TYK28055>1000-fold

Data sourced from references[1][2][3][4][5]. IC50 values were determined in enzymatic assays.

Table 2: Inhibitory Activity against Off-Target Kinases

KinaseIC50 (nM)
GSK3β3
PKCα13
PKCθ68

Data sourced from references[1][2][3][5].

Table 3: Cellular Activity of this compound

AssayCell LineIC50 (nM)
IL-15 induced STAT5 PhosphorylationM-07e525
IL-2 induced STAT5 PhosphorylationCTLL-21294
TCR/CD28-mediated T-cell ActivationJurkat689

Data sourced from reference[2].

Signaling Pathways Modulated by this compound

This compound primarily affects cytokine signaling pathways that are dependent on the common gamma chain (γc) and JAK3. Below are diagrams illustrating the canonical IL-2 and IL-4 signaling pathways and the point of inhibition by this compound.

IL2_Signaling_Pathway cluster_receptor Cell Membrane IL2 IL-2 IL2R IL-2 Receptor (IL-2Rα, IL-2Rβ, γc) IL2->IL2R Binds JAK1 JAK1 IL2R->JAK1 Activates JAK3 JAK3 IL2R->JAK3 Activates STAT5 STAT5 JAK1->STAT5 Phosphorylates JAK3->STAT5 Phosphorylates TCS21311 This compound TCS21311->JAK3 pSTAT5 pSTAT5 Dimer STAT5->pSTAT5 Dimerizes Nucleus Nucleus pSTAT5->Nucleus Translocates Gene Gene Transcription (e.g., Proliferation, Survival) Nucleus->Gene

Caption: IL-2 Signaling Pathway Inhibition by this compound.

IL4_Signaling_Pathway cluster_receptor Cell Membrane IL4 IL-4 IL4R Type I IL-4 Receptor (IL-4Rα, γc) IL4->IL4R Binds JAK1 JAK1 IL4R->JAK1 Activates JAK3 JAK3 IL4R->JAK3 Activates STAT6 STAT6 JAK1->STAT6 Phosphorylates JAK3->STAT6 Phosphorylates TCS21311 This compound TCS21311->JAK3 pSTAT6 pSTAT6 Dimer STAT6->pSTAT6 Dimerizes Nucleus Nucleus pSTAT6->Nucleus Translocates Gene Gene Transcription (e.g., Th2 Differentiation, IgE production) Nucleus->Gene

Caption: Type I IL-4 Signaling Pathway Inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below. These protocols are based on standard techniques and the available information on this compound.

JAK3 Enzymatic Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified JAK3 enzyme.

Workflow Diagram:

JAK3_Enzymatic_Assay_Workflow start Start prep_reagents Prepare Reagents: - JAK3 Enzyme - Kinase Buffer - ATP Solution - Substrate (e.g., Poly(Glu,Tyr) 4:1) - this compound Dilutions start->prep_reagents add_components Add to 96-well plate: 1. Kinase Buffer 2. This compound or DMSO (control) 3. JAK3 Enzyme 4. Substrate prep_reagents->add_components pre_incubate Pre-incubate at Room Temperature (e.g., 10 minutes) add_components->pre_incubate initiate_reaction Initiate Reaction by adding ATP pre_incubate->initiate_reaction incubate_reaction Incubate at 30°C (e.g., 60 minutes) initiate_reaction->incubate_reaction stop_reaction Stop Reaction & Detect ADP (e.g., using ADP-Glo™ Reagent) incubate_reaction->stop_reaction read_luminescence Read Luminescence stop_reaction->read_luminescence analyze_data Analyze Data: - Calculate % Inhibition - Determine IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a typical JAK3 enzymatic kinase assay.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Enzyme: Recombinant human JAK3 enzyme diluted in kinase buffer to the desired concentration (e.g., 3 nM).

    • Substrate: Poly(Glu,Tyr) 4:1 peptide substrate at a working concentration (e.g., 0.2 µg/µL).

    • ATP: Prepare a stock solution of ATP and dilute in kinase buffer to the desired final concentration, typically at or near the Km for JAK3 (e.g., 10 µM).

    • This compound: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.

  • Assay Procedure:

    • Add kinase buffer, this compound (or DMSO for control wells), and JAK3 enzyme to the wells of a 96-well plate.

    • Add the peptide substrate to all wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a set time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the produced ADP into a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

IL-2 Stimulated STAT5 Phosphorylation Assay in CTLL-2 Cells

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on IL-2-induced STAT5 phosphorylation in the IL-2 dependent murine T-cell line, CTLL-2.

Workflow Diagram:

STAT5_Phospo_Assay_Workflow start Start culture_cells Culture CTLL-2 cells start->culture_cells starve_cells Cytokine Starvation: Wash and resuspend cells in cytokine-free medium (4-6 hours) culture_cells->starve_cells pre_treat Pre-treat with this compound or DMSO for 1-2 hours starve_cells->pre_treat stimulate Stimulate with IL-2 (e.g., 10 ng/mL for 15 minutes) pre_treat->stimulate fix_perm Fix and Permeabilize Cells (e.g., with paraformaldehyde and methanol) stimulate->fix_perm stain Stain with anti-pSTAT5 antibody fix_perm->stain analyze Analyze by Flow Cytometry stain->analyze determine_ic50 Determine IC50 from dose-response curve analyze->determine_ic50 end End determine_ic50->end

Caption: Workflow for a cell-based STAT5 phosphorylation assay.

Methodology:

  • Cell Culture and Preparation:

    • Culture CTLL-2 cells in complete RPMI-1640 medium supplemented with 10% FBS and recombinant human IL-2.

    • Prior to the assay, wash the cells twice with cytokine-free medium to remove any residual IL-2.

    • Resuspend the cells in cytokine-free medium and starve them for 4-6 hours at 37°C.

    • Adjust the cell density to approximately 1 x 10⁶ cells/mL.

  • Inhibitor Treatment and Stimulation:

    • Aliquot the starved cells into a 96-well plate.

    • Add serial dilutions of this compound (or DMSO for control) to the appropriate wells and pre-incubate for 1-2 hours at 37°C.

    • Stimulate the cells by adding recombinant human IL-2 to a final concentration of 10 ng/mL. Leave an unstimulated control.

    • Incubate for 15 minutes at 37°C.

  • Fixation, Permeabilization, and Staining:

    • Immediately stop the stimulation by fixing the cells with 4% paraformaldehyde for 10 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells by adding ice-cold 90% methanol and incubating on ice for 30 minutes.

    • Wash the cells twice with FACS buffer (PBS with 2% FBS).

    • Stain the cells with a fluorescently-conjugated anti-phospho-STAT5 (pY694) antibody for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with FACS buffer.

  • Flow Cytometry and Data Analysis:

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Gate on the live cell population and measure the median fluorescence intensity (MFI) of the phospho-STAT5 signal.

    • Calculate the percentage of inhibition for each this compound concentration relative to the IL-2 stimulated DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Conclusion

This compound is a potent and highly selective JAK3 inhibitor that effectively blocks signaling downstream of cytokines that utilize the common gamma chain receptor subunit. Its high selectivity makes it an invaluable research tool for isolating the specific functions of JAK3 in immune signaling. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and modulate cytokine-mediated pathways.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TCS 21311 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TCS 21311 for accurate and reproducible IC50 determination. Here you will find detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and highly selective inhibitor of Janus Kinase 3 (JAK3), with a reported IC50 of 8 nM in enzymatic assays.[1][2][3][4][5] It exhibits over 100-fold selectivity for JAK3 compared to other JAK family members, including JAK1, JAK2, and TYK2.[1][2][5]

Q2: Does this compound have any known off-target effects?

A2: Yes, in addition to its potent inhibition of JAK3, this compound has been shown to inhibit other kinases, notably Glycogen Synthase Kinase 3β (GSK-3β), Protein Kinase Cα (PKCα), and Protein Kinase Cθ (PKCθ) with high potency.[1][2][3] It is crucial to consider these off-target activities when interpreting experimental results, as they may contribute to the observed cellular phenotype.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in DMSO, with reported solubilities of up to 50 mg/mL and 100 mM.[6] For long-term storage, it is recommended to store the lyophilized compound at -20°C, desiccated.[1] Once in solution, it should be stored at -20°C and used within one month to maintain potency. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[5]

Q4: Which cell lines are recommended for determining the cellular IC50 of this compound?

A4: Several cell lines with active JAK3 signaling are suitable for determining the cellular IC50 of this compound. Published studies have successfully used the following:

  • CTLL-2: A murine cytotoxic T-cell line that depends on IL-2 for proliferation, which signals through the JAK1/JAK3 pathway.[4][6]

  • M-07e: A human megakaryocytic leukemia cell line that is responsive to various cytokines, including those that signal via JAK3.[4]

  • Jurkat: A human T-lymphocyte cell line commonly used to study T-cell signaling.[1][5][6]

Q5: What is a typical starting concentration range for an IC50 determination experiment with this compound?

A5: Based on reported cellular IC50 values, which are generally higher than the enzymatic IC50, a good starting point for a dose-response curve would be in the nanomolar to low micromolar range. For instance, in Jurkat cells, the IC50 for the inhibition of TCR/CD28-stimulated IL-2 production was 689 nM.[1][5] Therefore, a concentration range from 1 nM to 10 µM is a reasonable starting point for most cell-based assays.

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

KinaseIC50 (nM)
JAK38[1][2][3][4][5]
GSK-3β3[1][2][3]
PKCα13[1][2][3]
PKCθ68[1][2][3]
JAK11017[1][2]
JAK22550[1][2]
TYK28055[1][2]

Table 2: Reported Cellular IC50 Values for this compound

Cell LineAssayIC50 (nM)
CTLL-2Inhibition of IL-2-induced STAT5 phosphorylation1294[1][4]
M-07eInhibition of cytokine-induced STAT5 phosphorylation525[4]
JurkatInhibition of TCR/CD28-stimulated IL-2 production689[1][5][6]

Experimental Protocols

Detailed Methodology for IC50 Determination using a Cell Viability Assay (MTT-based)

This protocol provides a general framework for determining the IC50 of this compound. Optimization of cell seeding density and incubation times is recommended for each specific cell line.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Selected cell line (e.g., Jurkat, CTLL-2)

  • Complete cell culture medium (as recommended for the specific cell line)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and determine cell viability (should be >95%).

    • Dilute the cell suspension to the desired seeding density in a complete culture medium. A starting point for optimization is 5,000-10,000 cells per well in 100 µL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • To minimize "edge effects," consider filling the perimeter wells with 100 µL of sterile PBS or culture medium without cells.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery (for adherent cells) or adaptation (for suspension cells).

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in a complete culture medium to create a range of working concentrations. It is recommended to prepare these dilutions at 2X the final desired concentration.

    • Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • After the 24-hour pre-incubation, carefully add 100 µL of the 2X this compound working solutions to the corresponding wells.

    • For control wells, add 100 µL of culture medium with the same final concentration of DMSO as the treated wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined experimentally.

  • MTT Assay:

    • At the end of the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the culture medium. For suspension cells, this may require centrifugation of the plate.

    • Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 Activates STAT5 STAT5 JAK3->STAT5 Phosphorylates pSTAT5 pSTAT5 pSTAT5->pSTAT5 Gene_Expression Gene Expression (Proliferation, Differentiation) pSTAT5->Gene_Expression Translocates to Nucleus and Activates TCS_21311 This compound TCS_21311->JAK3 Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Simplified JAK3-STAT5 signaling pathway and the inhibitory action of this compound.

G Start Start: IC50 Determination Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_Dilutions Prepare serial dilutions of this compound Incubate_24h->Prepare_Dilutions Treat_Cells Treat cells with this compound and controls Prepare_Dilutions->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End: IC50 Value Analyze_Data->End

Caption: Experimental workflow for determining the IC50 of this compound.

G Problem Inconsistent or Unexpected IC50 Results Check_Cell_Health Are cells healthy and in log growth phase? Problem->Check_Cell_Health Check_Seeding Was cell seeding uniform? Check_Cell_Health->Check_Seeding Yes Solution_Optimize_Culture Optimize cell culture conditions. Check_Cell_Health->Solution_Optimize_Culture No Check_Compound_Prep Was this compound diluted correctly? Check_Seeding->Check_Compound_Prep Yes Solution_Improve_Pipetting Improve pipetting technique and avoid edge effects. Check_Seeding->Solution_Improve_Pipetting No Check_DMSO_Conc Is the final DMSO concentration consistent and non-toxic? Check_Compound_Prep->Check_DMSO_Conc Yes Solution_Verify_Dilutions Prepare fresh dilutions and verify calculations. Check_Compound_Prep->Solution_Verify_Dilutions No Check_Incubation_Time Is the incubation time optimal? Check_DMSO_Conc->Check_Incubation_Time Yes Solution_Adjust_DMSO Ensure final DMSO is <0.5% and consistent. Check_DMSO_Conc->Solution_Adjust_DMSO No Consider_Off_Target Could off-target effects be influencing the results? Check_Incubation_Time->Consider_Off_Target Yes Solution_Time_Course Perform a time-course experiment (24, 48, 72h). Check_Incubation_Time->Solution_Time_Course No Solution_Further_Investigation Investigate potential off-target effects with specific assays. Consider_Off_Target->Solution_Further_Investigation

Caption: Logical workflow for troubleshooting IC50 determination experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in the outer wells of the plate. 3. Pipetting errors: Inaccurate dispensing of compound or reagents.1. Ensure a single-cell suspension before seeding and use a consistent pipetting technique. 2. Avoid using the perimeter wells for experimental data or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and be meticulous during all liquid handling steps.
IC50 value is much higher than expected 1. Suboptimal incubation time: The treatment duration may be too short for the compound to exert its full effect. 2. Cell line resistance: The chosen cell line may not be sensitive to JAK3 inhibition. 3. Compound degradation: this compound may not be stable in the culture medium over the entire incubation period.1. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration. 2. Confirm that your cell line expresses active JAK3 and that the pathway is relevant to the measured endpoint. 3. Prepare fresh dilutions of this compound for each experiment and consider a medium change with fresh compound for longer incubation times.
Poor dose-response curve (no clear sigmoidal shape) 1. Incorrect concentration range: The tested concentrations are too high or too low. 2. Compound solubility issues: this compound may be precipitating in the culture medium at higher concentrations. 3. Cytotoxicity at high concentrations: The compound may be inducing non-specific cell death.1. Perform a wider range of serial dilutions (e.g., from 0.1 nM to 100 µM) to capture the full curve. 2. Visually inspect the wells with the highest concentrations for any signs of precipitation. Ensure the final DMSO concentration is low. 3. Examine cells under a microscope to assess morphology and signs of cytotoxicity.
Increased cell proliferation at low concentrations Hormesis: A biphasic dose-response where low doses of a substance are stimulatory and high doses are inhibitory.This is a recognized biological phenomenon. Ensure your dose-response curve covers a wide enough range to capture both the stimulatory and inhibitory effects. Report this observation in your findings.
Unexpected cellular phenotype Off-target effects: this compound also inhibits GSK-3β and PKC, which are involved in numerous signaling pathways.Be aware of the known off-target profile of this compound. If the observed phenotype is inconsistent with JAK3 inhibition, consider if it could be mediated by the inhibition of GSK-3β or PKC. Further experiments with more specific inhibitors for these off-targets may be necessary to confirm this.

References

Preventing Degradation of TCS 21311: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of the JAK3 inhibitor, TCS 21311. Adherence to proper storage, handling, and experimental procedures is critical for ensuring the compound's stability and the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to prevent degradation?

To ensure the long-term stability of this compound, it is crucial to store it correctly. As a solid, it should be stored at -20°C and kept desiccated.[1][2] Some suppliers also suggest that the solid form can be stored desiccated at room temperature.[3] For solutions, storage at -20°C or -80°C is recommended.[2][4]

Q2: What is the shelf-life of this compound?

When stored as a solid at -20°C, this compound is stable for at least four years.[1] However, the stability of the compound in solution is significantly reduced. Stock solutions can be stored for up to one month at -20°C or up to six months at -80°C.[2][4] It is advisable to aliquot stock solutions to avoid multiple freeze-thaw cycles, which can accelerate degradation.[2]

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mg/mL or 100 mM.[1][3] For in vivo experiments, a common solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

Q4: My this compound solution appears to have precipitated. What should I do?

If you observe precipitation in your this compound solution, gentle heating and/or sonication can be used to help redissolve the compound.[4] To prevent precipitation, ensure the solvent has the capacity to dissolve the desired concentration of the compound. For in vivo working solutions, it is highly recommended to prepare them fresh on the day of the experiment.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage or handling.1. Verify that the solid compound and stock solutions are stored at the correct temperatures (-20°C or -80°C). 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[2] 3. Prepare fresh working solutions for each experiment.[4]
Reduced potency of the inhibitor Degradation of the compound over time, especially in solution.1. Check the age of your stock solution. If it has been stored for longer than the recommended period (1 month at -20°C or 6 months at -80°C), prepare a fresh stock.[2][4] 2. Always use high-purity, anhydrous solvents to prepare solutions.
Precipitation in the working solution The compound's solubility limit has been exceeded in the experimental buffer or media.1. Confirm the final concentration of the solvent (e.g., DMSO) in your working solution is compatible with your experimental system and does not exceed the solubility limit of this compound. 2. If using an aqueous buffer, consider preparing a more concentrated stock in an organic solvent and then diluting it further in the aqueous buffer. Gentle warming or sonication may aid dissolution.[4]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Supplier Storage Temperature Stability Citation
Solid Cayman Chemical-20°C≥ 4 years[1]
Solid R&D SystemsDesiccate at RTNot specified[3]
Solid (Lyophilized) AdooQ Bioscience-20°C, desiccated36 months[2]
Solution AdooQ Bioscience-20°CWithin 1 month[2]
Stock Solution MedChemExpress-20°CWithin 1 month[4]
Stock Solution MedChemExpress-80°CWithin 6 months[4]

Experimental Protocols

General Protocol for In Vitro Cell-Based Assays

  • Preparation of Stock Solution:

    • Dissolve solid this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Dilute the stock solution with cell culture medium to the desired final concentration. Ensure the final DMSO concentration is compatible with your cell line (typically ≤ 0.1%).

  • Cell Treatment:

    • Plate cells at the desired density and allow them to adhere or stabilize overnight.

    • Remove the old medium and add the fresh medium containing the appropriate concentration of this compound.

    • Incubate the cells for the desired experimental duration.

  • Downstream Analysis:

    • Following treatment, cells can be harvested for various downstream analyses, such as Western blotting to assess protein phosphorylation (e.g., STAT5), cell proliferation assays, or gene expression analysis.

Visualizations

experimental_workflow cluster_storage Compound Storage cluster_prep Experimental Preparation cluster_exp Experiment cluster_degradation Degradation Prevention Solid Solid this compound Stock Stock Solution (in DMSO) Solid->Stock Dissolve proper_storage Correct Storage Temp Solid->proper_storage Working Working Solution Stock->Working Dilute in media avoid_cycles Avoid Freeze-Thaw Stock->avoid_cycles check_expiry Check Solution Age Stock->check_expiry storage_conditions Store at -20°C (solid) or -80°C (solution) Treatment Cell Treatment Working->Treatment fresh_prep Prepare fresh daily Analysis Downstream Analysis Treatment->Analysis

Caption: Workflow for handling this compound to minimize degradation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 Activation STAT5 STAT5 JAK3->STAT5 Phosphorylation pSTAT5 pSTAT5 Gene_Expression Gene Expression pSTAT5->Gene_Expression Transcription TCS21311 This compound TCS21311->JAK3 Inhibition

Caption: Simplified JAK3/STAT5 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: TCS 21311 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing TCS 21311 in cytotoxicity assessments. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Clarification on Mechanism of Action

Important Note: Initial query information suggested this compound is a CXCR4 antagonist. However, extensive data indicates that This compound (also known as NIBR3049) is a potent and highly selective JAK3 (Janus kinase 3) inhibitor. [1][2][3][4][5][6][7] It displays over 100-fold selectivity for JAK3 over other Janus kinase family members, including JAK1, JAK2, and TYK2.[1][6] this compound also demonstrates inhibitory effects on PKCα, PKCθ, and GSK3β.[1][2][5][6][7] The primary mechanism of action involves the disruption of the JAK/STAT signaling pathway, which is crucial for cytokine receptor signaling.

There is currently no scientific literature supporting the function of this compound as a CXCR4 antagonist. This support center will, therefore, focus on its role as a JAK3 inhibitor in the context of cytotoxicity assessment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of JAK3, with an IC50 of approximately 8 nM.[1][2][3] It functions by blocking the ATP-binding site of the JAK3 enzyme, thereby preventing the phosphorylation and activation of downstream STAT (Signal Transducer and Activator of Transcription) proteins. This inhibition disrupts the signaling cascade initiated by cytokines that are dependent on the JAK3 pathway. The compound is highly selective for JAK3 over other JAK family kinases.[1][2][3]

Q2: I am observing high levels of cytotoxicity at low concentrations of this compound in my cell line. Is this expected?

A2: High cytotoxicity at low concentrations can be due to several factors:

  • On-target toxicity: The cell line you are using may be highly dependent on the JAK3 signaling pathway for survival and proliferation. Inhibition of this pathway by this compound would, therefore, lead to significant cytotoxic effects.

  • Off-target effects: Although highly selective, this compound also inhibits PKCα, PKCθ, and GSK3β.[1][2][5][6][7] Your cell line may be particularly sensitive to the inhibition of one of these off-target kinases.

  • Experimental artifacts: Issues such as solvent toxicity (e.g., from DMSO), compound instability in the culture medium, or contamination of cell cultures can lead to unexpected cytotoxicity.

Q3: What are some common causes of variability in cytotoxicity assay results with this compound?

A3: High variability between wells or experiments can be caused by:

  • Inconsistent cell seeding: Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well.

  • Compound precipitation: this compound may precipitate at higher concentrations in your culture medium. Visually inspect the wells for any signs of precipitation.

  • Edge effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell viability. It is recommended to use the inner wells for treatment and surround them with wells containing sterile media or PBS.

  • Inconsistent incubation times: Ensure that the incubation period with the compound is consistent across all plates and experiments.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low Absorbance/Fluorescence Signal Insufficient cell number; Low metabolic activity of cells; Incorrect wavelength settings.Optimize the initial cell seeding density; Ensure cells are in the logarithmic growth phase; Verify the filter or wavelength settings on the plate reader.
High Background Signal Contamination of media or reagents; Phenol red in the media interfering with fluorescence; Serum in the media contains endogenous enzymes (e.g., LDH).Use fresh, sterile reagents; Use phenol red-free media for fluorescent assays; Use serum-free media for the final incubation step if possible, or run appropriate controls.[8]
Inconsistent Results Between Replicates Pipetting errors; Non-homogenous cell suspension; Compound precipitation.Calibrate pipettes regularly; Gently mix the cell suspension before seeding; Check the solubility of this compound in your media and consider using a lower solvent concentration.
Unexpected Cytotoxicity in Vehicle Control High concentration of solvent (e.g., DMSO); Contaminated solvent.Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO); Use a fresh, high-quality solvent.

Data Presentation

Table 1: Example Dose-Response Data for this compound in Different Cell Lines

Cell LineThis compound IC50 (µM)Vehicle Control Viability (%)
Cell Line A (JAK3-dependent)0.599.2
Cell Line B (Low JAK3 expression)15.898.9
Control Cell Line C> 5099.5

Table 2: Example Flow Cytometry Results for Cell Line A after 24h Treatment

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control96.12.51.4
This compound (0.5 µM)48.738.213.1

Experimental Protocols

MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed and treat cells with this compound in a larger format plate (e.g., 6-well plate) for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine_Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK3->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation TCS_21311 This compound TCS_21311->JAK3 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Cytotoxicity_Workflow Start Start: Cell Culture Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Adherence Overnight Adherence Seed_Cells->Adherence Compound_Treatment Treat with this compound (Dose-Response) Adherence->Compound_Treatment Incubation Incubate (e.g., 24-72h) Compound_Treatment->Incubation Assay Select Assay Incubation->Assay MTT Add MTT Reagent & Solubilize Assay->MTT Viability LDH Collect Supernatant & Add LDH Reagent Assay->LDH Cytotoxicity Apoptosis Stain with Annexin V/PI Assay->Apoptosis Mechanism Data_Acquisition Data Acquisition (Plate Reader/Flow Cytometer) MTT->Data_Acquisition LDH->Data_Acquisition Apoptosis->Data_Acquisition Data_Analysis Data Analysis (IC50, % Apoptosis) Data_Acquisition->Data_Analysis End End: Results Data_Analysis->End

Caption: A general experimental workflow for assessing the cytotoxicity of this compound.

References

Improving selectivity of TCS 21311 in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the selectivity of TCS 21311 in their assays. Our resources are tailored for scientists and drug development professionals to address specific experimental challenges.

Critical Correction Regarding the Primary Target of this compound

Initial characterization of your experimental goals for this compound suggests a focus on the CXCR4 receptor. However, based on extensive biochemical data, it is crucial to clarify that This compound is a potent and selective inhibitor of Janus kinase 3 (JAK3) , not a CXCR4 antagonist.[1][2][3][4][5] The compound shows high selectivity for JAK3 over other members of the Janus kinase family (JAK1, JAK2, and TYK2).[1][2][3][4]

Notably, this compound does exhibit activity against other kinases, including glycogen synthase kinase 3β (GSK-3β), protein kinase Cα (PKCα), and protein kinase Cθ (PKCθ).[1][2][3][4] Understanding this selectivity profile is essential for designing experiments and interpreting results accurately. This guide will focus on strategies to ensure that the observed biological effects are attributable to the inhibition of JAK3 and not off-target activities.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary molecular target of this compound is Janus kinase 3 (JAK3), a member of the Janus kinase family of non-receptor tyrosine kinases.[1][2][3][4]

Q2: What are the known off-targets of this compound?

A2: this compound has been shown to inhibit GSK-3β, PKCα, and PKCθ with high potency.[1][2][3][4] It is significantly less potent against other JAK family members, JAK1, JAK2, and TYK2.[1][2][3][4]

Q3: How can I confirm that the observed effects in my assay are due to JAK3 inhibition?

A3: To confirm that the observed effects are due to JAK3 inhibition, consider the following control experiments:

  • Use a structurally unrelated JAK3 inhibitor: A second inhibitor with a different chemical scaffold should produce similar biological effects.

  • Rescue experiments: If possible, overexpressing a drug-resistant mutant of JAK3 should reverse the effects of this compound.

  • siRNA/shRNA knockdown: Depleting JAK3 using RNA interference should phenocopy the effects of this compound.

  • Monitor downstream signaling: Assess the phosphorylation status of STAT5, a direct substrate of JAK3, to confirm target engagement.[2]

Q4: I am seeing unexpected results in my experiment. What could be the cause?

A4: Unexpected results could arise from several factors:

  • Off-target effects: The observed phenotype may be due to the inhibition of GSK-3β, PKCα, or PKCθ.[1][2][3][4] It is crucial to consider the roles of these kinases in your experimental system.

  • Cell-type specific activity: The cellular context, including the expression levels of JAK3 and its signaling partners, can influence the activity of this compound.

  • Compound stability and solubility: Ensure that this compound is fully dissolved and stable in your assay medium.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Lack of expected inhibitory effect Suboptimal compound concentration: The concentration of this compound may be too low for the specific cell type or assay conditions.Perform a dose-response experiment to determine the optimal IC50 in your system.
Poor compound solubility: this compound may not be fully dissolved in the assay buffer.Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting into the final assay medium.[4]
Cell permeability issues: The compound may not be efficiently entering the cells.Increase incubation time or use a cell line with known permeability to similar small molecules.
Observed effect is not consistent with JAK3 inhibition Off-target activity: The phenotype may be caused by inhibition of GSK-3β, PKCα, or PKCθ.[1][2][3][4]Use a panel of inhibitors with different selectivity profiles to dissect the contribution of each kinase. Measure the activity of these off-target kinases directly in your experimental system.
Activation of compensatory signaling pathways: Inhibition of JAK3 may lead to the upregulation of other signaling pathways.Perform a broader analysis of signaling pathways using phosphoproteomics or Western blotting for key signaling nodes.
High background or variable results Assay interference: this compound may interfere with the assay technology (e.g., fluorescence, luminescence).Run a control experiment with this compound in the absence of cells or the target enzyme to check for assay artifacts.
Inconsistent cell health: Variability in cell viability or density can lead to inconsistent results.Ensure consistent cell seeding density and monitor cell viability throughout the experiment.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary target and known off-targets.

TargetIC50 (nM)Selectivity vs. JAK3Reference
JAK3 8 -[1][2][3][4]
JAK11,017>127-fold[1][2][3][4]
JAK22,550>318-fold[1][2][3][4]
TYK28,055>1000-fold[1][2][3][4]
GSK-3β30.375-fold (more potent)[1][2][3]
PKCα131.625-fold[1][2][3]
PKCθ688.5-fold[1][2][3]

Experimental Protocols

Protocol 1: Cellular Assay for JAK3 Inhibition (STAT5 Phosphorylation)

This protocol is designed to assess the potency of this compound in a cellular context by measuring the inhibition of cytokine-induced STAT5 phosphorylation, a downstream event of JAK3 activation.[2]

Materials:

  • CTLL or M-07 cells[2]

  • RPMI-1640 medium with 10% FBS

  • Recombinant human IL-2 or IL-15

  • This compound

  • Phospho-STAT5 (Tyr694) antibody

  • Total STAT5 antibody

  • Secondary antibodies

  • Lysis buffer

  • Western blot or ELISA reagents

Procedure:

  • Cell Culture: Culture CTLL or M-07 cells in RPMI-1640 supplemented with 10% FBS and appropriate cytokines.

  • Serum Starvation: Prior to the experiment, starve the cells in a low-serum medium for 4-6 hours.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with IL-2 (for CTLL cells) or IL-15 (for M-07 cells) for 15-30 minutes to induce JAK3-mediated STAT5 phosphorylation.[5]

  • Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Detection: Analyze the levels of phosphorylated STAT5 and total STAT5 using Western blotting or ELISA.

  • Data Analysis: Quantify the band intensities or absorbance values and calculate the IC50 of this compound for the inhibition of STAT5 phosphorylation.

Visualizations

JAK_STAT_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Cytokine_Receptor Cytokine Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 Activates STAT5 STAT5 JAK3->STAT5 Phosphorylates STAT5_P p-STAT5 STAT5_dimer p-STAT5 Dimer STAT5_P->STAT5_dimer Dimerizes Gene_Expression Target Gene Expression STAT5_dimer->Gene_Expression Regulates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds TCS_21311 This compound TCS_21311->JAK3 Inhibits

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_stimulation Stimulation cluster_analysis Analysis Start Culture Cells Starve Serum Starve Start->Starve Treat Treat with this compound Starve->Treat Stimulate Stimulate with Cytokine Treat->Stimulate Lyse Cell Lysis Stimulate->Lyse Analyze Analyze p-STAT5 Lyse->Analyze End Determine IC50 Analyze->End

References

Technical Support Center: TCS 21311

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the selective JAK3 inhibitor, TCS 21311. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to lot-to-lot variability that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A: this compound is a potent and selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the JAK-STAT signaling pathway.[1] This pathway is essential for signal transduction from cytokine receptors, playing a key role in the immune system.[1] this compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site of the JAK3 enzyme.

Q2: What are the known off-target effects of this compound?

A: While this compound is highly selective for JAK3, it has been shown to inhibit other kinases at certain concentrations. These include Glycogen Synthase Kinase 3β (GSK-3β), Protein Kinase Cα (PKCα), and Protein Kinase Cθ (PKCθ).[1][2][3] Variability in the off-target effects between different lots of this compound could potentially lead to inconsistent experimental results.

Q3: We are observing a weaker-than-expected phenotype with a new lot of this compound. What could be the cause?

A: A weaker-than-expected phenotype with a new lot of this compound could be due to several factors related to lot-to-lot variability. These may include a lower actual concentration of the active compound, the presence of impurities that interfere with its activity, or degradation of the compound due to improper storage or handling. It is recommended to perform a dose-response curve with each new lot to verify its potency.

Q4: Can lot-to-lot variability affect the toxicity profile of this compound?

A: Yes, lot-to-lot variability can influence the toxicity profile of a small molecule inhibitor. Differences in the impurity profile between lots could lead to unexpected off-target effects, resulting in cellular toxicity. If you observe increased cell death or other signs of toxicity with a new lot, it is crucial to perform a comprehensive toxicity assessment.

Q5: How should I store and handle this compound to minimize variability?

A: Proper storage and handling are critical for maintaining the stability and activity of this compound. It is generally recommended to store the lyophilized powder at -20°C and protect it from moisture.[2] For stock solutions, it is advisable to aliquot the compound to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][4] Always refer to the manufacturer's specific instructions for the lot you are using.

Key Compound Characteristics

To effectively troubleshoot issues related to lot-to-lot variability, it is important to be aware of the key characteristics of this compound.

CharacteristicValueReference
Primary Target JAK3[1]
IC50 for JAK3 8 nM[1][2][3]
Selectivity >100-fold selective for JAK3 over JAK1, JAK2, and TYK2[3]
Off-Targets GSK-3β, PKCα, PKCθ[1][2][3]
IC50 for Off-Targets GSK-3β (3 nM), PKCα (13 nM), PKCθ (68 nM)[1][2][3]
Storage (Lyophilized) -20°C[2]
Storage (Solution) -20°C or -80°C (aliquoted)[3][4]

Troubleshooting Guides

Issue 1: Decreased Potency with a New Lot of this compound

You may observe that a previously effective concentration of this compound from a new lot fails to produce the expected biological effect.

Potential Causes:

  • Lower Purity: The new lot may have a lower percentage of the active compound.

  • Presence of Inactive Isomers: The ratio of active to inactive isomers may differ between lots.

  • Compound Degradation: Improper shipping or storage conditions may have led to the degradation of the compound.

  • Inaccurate Quantification: The stated concentration of the new lot may be inaccurate.

Troubleshooting Steps:

StepExperimental ProtocolExpected Outcome
1. Verify Compound Integrity Perform High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) on the new lot.The purity of the new lot should be comparable to the previous lot and meet the manufacturer's specifications.
2. Generate a Dose-Response Curve Conduct a dose-response experiment using a wide range of concentrations for both the old and new lots of this compound. Measure a relevant downstream marker of JAK3 activity (e.g., phosphorylation of STAT5).The IC50 value for the new lot should be within an acceptable range of the previous lot's IC50.
3. Compare with a Structurally Unrelated JAK3 Inhibitor Treat your cells with a different, structurally unrelated JAK3 inhibitor as a positive control.A similar biological effect with the alternative inhibitor would suggest an issue with the new lot of this compound.

Experimental Protocol: Generation of a Dose-Response Curve

  • Cell Seeding: Plate your cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of both the old and new lots of this compound in your cell culture medium. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).

  • Treatment: Treat the cells with the different concentrations of this compound for the desired duration.

  • Assay: Perform an assay to measure the downstream effects of JAK3 inhibition. A common method is to measure the phosphorylation of STAT5 (pSTAT5) by Western blot or ELISA.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Issue 2: Unexpected Cellular Toxicity with a New Lot of this compound

You may observe increased cell death or other signs of cytotoxicity at concentrations that were previously well-tolerated.

Potential Causes:

  • Presence of Toxic Impurities: The new lot may contain impurities that are toxic to your cells.

  • Enhanced Off-Target Effects: Variations in the composition of the new lot could lead to more pronounced inhibition of off-target kinases like PKC or GSK-3β, which can affect cell viability.

Troubleshooting Steps:

StepExperimental ProtocolExpected Outcome
1. Assess Cell Viability Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of concentrations of both the old and new lots of this compound.The new lot should exhibit a similar toxicity profile to the old lot. A significant decrease in the EC50 for toxicity with the new lot indicates a problem.
2. Evaluate Off-Target Activity If possible, assay the activity of known off-targets (GSK-3β, PKCα, PKCθ) in the presence of the new lot of this compound.The inhibitory profile against off-targets should be consistent with previous lots.
3. Use a Lower Concentration Determine the minimal concentration of the new lot required for on-target inhibition and use concentrations at or slightly above the IC50 for your experiments.Using a lower, effective concentration may mitigate off-target toxicity.

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with a range of concentrations of the new and old lots of this compound for a period that is relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the compound concentration to determine the EC50 for toxicity.

Visualizations

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activation STAT5 STAT5 JAK3->STAT5 Phosphorylation pSTAT5 pSTAT5 STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression TCS21311 This compound TCS21311->JAK3 Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Lot_Variability_Workflow start New Lot of this compound Received verify_purity Verify Purity (HPLC/LC-MS) start->verify_purity dose_response Generate Dose-Response Curve (vs. Old Lot) verify_purity->dose_response compare_ic50 Compare IC50 Values dose_response->compare_ic50 ic50_ok IC50 is Consistent compare_ic50->ic50_ok Yes ic50_not_ok IC50 is Inconsistent compare_ic50->ic50_not_ok No assess_toxicity Assess Cytotoxicity (vs. Old Lot) ic50_ok->assess_toxicity contact_supplier Contact Supplier ic50_not_ok->contact_supplier compare_ec50 Compare Toxicity EC50 assess_toxicity->compare_ec50 toxicity_ok Toxicity is Consistent compare_ec50->toxicity_ok Yes toxicity_not_ok Toxicity is Increased compare_ec50->toxicity_not_ok No proceed Proceed with Experiments toxicity_ok->proceed toxicity_not_ok->contact_supplier Troubleshooting_Logic start Inconsistent Results with New Lot check_potency Is the potency lower? start->check_potency check_toxicity Is there unexpected toxicity? start->check_toxicity check_potency->check_toxicity No verify_purity Verify Purity (HPLC/LC-MS) check_potency->verify_purity Yes cell_viability Perform Cell Viability Assay check_toxicity->cell_viability Yes dose_response Generate Dose-Response Curve verify_purity->dose_response contact_supplier Contact Supplier for Replacement/Analysis dose_response->contact_supplier off_target_assay Assess Off-Target Activity cell_viability->off_target_assay off_target_assay->contact_supplier

References

Validation & Comparative

A Comparative Guide to TCS 21311 and Other Selective JAK3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Janus kinase 3 (JAK3) inhibitor, TCS 21311, with other selective JAK3 inhibitors currently in research and clinical development. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying JAK3-mediated signaling pathways.

Introduction to JAK3 Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling. Upon cytokine receptor engagement, JAKs are activated and subsequently phosphorylate Signal Transducers and Activators of Transcription (STATs). This phosphorylation event leads to STAT dimerization, nuclear translocation, and the regulation of gene expression.

JAK3 is primarily expressed in hematopoietic cells and is crucial for the development and function of lymphocytes. Its restricted expression pattern makes it an attractive therapeutic target for autoimmune diseases and organ transplant rejection, as selective inhibition of JAK3 is hypothesized to offer a more favorable safety profile compared to broader-spectrum JAK inhibitors.

Comparative Analysis of JAK3 Inhibitors

This section provides a head-to-head comparison of this compound with other notable JAK3 inhibitors: Ritlecitinib (PF-06651600), Decernotinib (VX-509), and Tofacitinib. The data presented below summarizes their biochemical potency and selectivity across the JAK family.

Table 1: Biochemical Potency (IC50, nM) of JAK3 Inhibitors
InhibitorJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)
This compound 1017[1][2]2550[1][2]8[1][2]8055[1][2]
Ritlecitinib >10,000[3][4][5][6][7]>10,000[3][4][5][6][7]33.1[3][5][6][7]>10,000[3][4][5][6][7]
Decernotinib 11 (Ki)[8]13 (Ki)[8]2.5 (Ki)[8][9]11 (Ki)[8]
Tofacitinib 112201-
Table 2: Selectivity Profile of JAK3 Inhibitors
InhibitorSelectivity for JAK3 vs. JAK1Selectivity for JAK3 vs. JAK2Selectivity for JAK3 vs. TYK2
This compound ~127-fold~319-fold~1007-fold
Ritlecitinib >302-fold>302-fold>302-fold
Decernotinib ~4.4-fold~5.2-fold~4.4-fold
Tofacitinib ~0.009-fold (more potent on JAK3)~0.05-fold (more potent on JAK3)-

Summary of Findings:

  • This compound demonstrates high potency for JAK3 with an IC50 of 8 nM and exhibits excellent selectivity against other JAK family members.[1][2]

  • Ritlecitinib (PF-06651600) is a highly selective irreversible inhibitor of JAK3, showing minimal activity against other JAK kinases.[3][4][5][6][7]

  • Decernotinib (VX-509) is a potent JAK3 inhibitor but displays lower selectivity against other JAK family members compared to this compound and Ritlecitinib.[8][9]

  • Tofacitinib , initially developed as a JAK3 inhibitor, is now recognized as a pan-JAK inhibitor with significant activity against JAK1 and JAK2, making it a useful tool for comparative studies on the effects of broader JAK inhibition.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate assessment and comparison of inhibitor performance. Below are representative protocols for key assays used in the characterization of JAK3 inhibitors.

Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)

This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified JAK3 enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against JAK3.

Materials:

  • Recombinant human JAK3 enzyme

  • Biotinylated peptide substrate (e.g., ULight™-JAK-1tide)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds serially diluted in DMSO

  • HTRF® Detection Reagents: Europium cryptate-labeled anti-phospho-tyrosine antibody and Streptavidin-XL665.

  • 384-well low-volume microplates

Procedure:

  • Compound Plating: Dispense 2 µL of serially diluted test compound or DMSO (vehicle control) into the wells of a 384-well plate.

  • Enzyme Addition: Add 4 µL of JAK3 enzyme solution (at a pre-determined optimal concentration) to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 4 µL of a solution containing the biotinylated peptide substrate and ATP to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Add 10 µL of HTRF® detection mix (containing EDTA to stop the reaction, Europium-labeled antibody, and Streptavidin-XL665) to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for the detection reagents to bind.

  • Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm. The ratio of these signals is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular STAT5 Phosphorylation Assay (Flow Cytometry)

This cell-based assay measures the ability of a compound to inhibit JAK3-mediated signaling in a cellular context by quantifying the phosphorylation of its downstream target, STAT5.

Objective: To determine the IC50 of a test compound for the inhibition of cytokine-induced STAT5 phosphorylation in a relevant cell line (e.g., human T-cells).

Materials:

  • Human T-cell line (e.g., Jurkat, primary human T-cells)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Cytokine stimulant (e.g., Interleukin-2 [IL-2])

  • Test compounds serially diluted in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 90% ice-cold methanol)

  • Staining Buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated anti-phospho-STAT5 (pY694) antibody

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and harvest T-cells. Resuspend the cells in serum-free medium and starve for 2-4 hours at 37°C to reduce basal signaling.

  • Compound Treatment: Aliquot approximately 1 x 10^6 cells per well in a 96-well plate. Add serially diluted test compound or DMSO (vehicle control) and incubate for 1 hour at 37°C.

  • Cytokine Stimulation: Add IL-2 to a final concentration of 100 ng/mL to all wells except for the unstimulated control. Incubate for 15 minutes at 37°C.

  • Fixation: Immediately stop the stimulation by adding 1 mL of pre-warmed Fixation Buffer to each well. Incubate for 10 minutes at 37°C.

  • Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.

  • Washing: Wash the cells twice with 1 mL of Staining Buffer.

  • Intracellular Staining: Resuspend the cell pellet in 100 µL of Staining Buffer containing the anti-phospho-STAT5 antibody. Incubate for 30-60 minutes at room temperature in the dark.

  • Final Wash: Wash the cells once with Staining Buffer.

  • Data Acquisition: Resuspend the cells in 200 µL of Staining Buffer and acquire data on a flow cytometer, measuring the fluorescence intensity of the anti-phospho-STAT5 antibody.

  • Data Analysis: Determine the median fluorescence intensity (MFI) of the phospho-STAT5 signal for each condition. Calculate the percent inhibition of STAT5 phosphorylation for each compound concentration relative to the stimulated DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the primary mechanism of action for JAK3 inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 1. Ligand Binding JAK3_inactive JAK3 (inactive) Receptor:f2->JAK3_inactive JAK1_inactive JAK1 (inactive) Receptor:f2->JAK1_inactive STAT5_inactive STAT5 Receptor:f2->STAT5_inactive 4. STAT Recruitment JAK3_active JAK3-P (active) JAK3_inactive->JAK3_active 2. Activation & Autophosphorylation JAK1_active JAK1-P (active) JAK1_inactive->JAK1_active JAK3_active->Receptor:f2 JAK3_active->STAT5_inactive 5. STAT Phosphorylation JAK1_active->Receptor:f2 STAT5_active STAT5-P STAT5_inactive->STAT5_active STAT5_dimer STAT5-P Dimer STAT5_active->STAT5_dimer 6. Dimerization DNA DNA STAT5_dimer->DNA 7. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Gene Regulation TCS_21311 This compound TCS_21311->JAK3_inactive Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.

Experimental Workflow for JAK3 Inhibitor Characterization

This diagram outlines a typical workflow for the preclinical evaluation of a novel JAK3 inhibitor.

Experimental_Workflow Start Compound Synthesis Biochemical_Assay Biochemical Kinase Assay (IC50 determination vs. JAK panel) Start->Biochemical_Assay Cellular_Assay Cellular STAT Phosphorylation Assay (IC50 in relevant cell lines) Biochemical_Assay->Cellular_Assay Selectivity_Profiling Kinome-wide Selectivity Profiling (Off-target effects) Cellular_Assay->Selectivity_Profiling In_Vivo_Models In Vivo Efficacy Models (e.g., animal models of autoimmune disease) Selectivity_Profiling->In_Vivo_Models Pharmacokinetics Pharmacokinetic Studies (ADME properties) In_Vivo_Models->Pharmacokinetics Toxicology Toxicology and Safety Assessment Pharmacokinetics->Toxicology Lead_Optimization Lead Optimization / Clinical Candidate Selection Toxicology->Lead_Optimization

Caption: A generalized experimental workflow for the characterization of a JAK3 inhibitor.

Conclusion

This compound is a potent and highly selective JAK3 inhibitor, making it a valuable tool for researchers investigating the specific roles of JAK3 in health and disease. Its selectivity profile compares favorably to other known JAK3 inhibitors, offering a more targeted approach to studying JAK3-mediated signaling pathways. The experimental protocols and workflows provided in this guide offer a framework for the rigorous evaluation of this compound and other JAK3 inhibitors in a research setting.

References

A Comparative Analysis of Kinase Inhibitor Selectivity: TCS 21311 versus Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapeutics, the selectivity of kinase inhibitors is a critical determinant of their efficacy and safety. This guide provides a detailed comparison of the selectivity profiles of two prominent Janus kinase (JAK) inhibitors: TCS 21311, a highly selective JAK3 inhibitor, and Tofacitinib, a first-generation pan-JAK inhibitor, which for the purpose of this comparison will be referred to as JAK inhibitor I. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their research.

Selectivity Profile: A Head-to-Head Comparison

The inhibitory activity of this compound and Tofacitinib against the four members of the JAK family—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—reveals distinct selectivity profiles. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.

Kinase TargetThis compound IC50 (nM)Tofacitinib (JAK inhibitor I) IC50 (nM)
JAK110173.2
JAK225504.1
JAK381.6
TYK2805534

Data compiled from publicly available sources.

As the data indicates, this compound demonstrates remarkable selectivity for JAK3, with over 100-fold greater potency against JAK3 compared to JAK1 and JAK2, and over 1000-fold selectivity against TYK2. In contrast, Tofacitinib exhibits a broader or "pan-JAK" inhibitory profile, with potent activity against JAK1, JAK2, and JAK3.

Furthermore, off-target kinase activity is a crucial aspect of a compound's selectivity profile. This compound has been shown to inhibit other kinases, including Glycogen Synthase Kinase 3β (GSK-3β), Protein Kinase C alpha (PKCα), and Protein Kinase C theta (PKCθ), with IC50 values of 3 nM, 13 nM, and 68 nM, respectively. Tofacitinib has also been reported to have activity against other kinases, though to a lesser extent than its primary JAK targets.

The JAK-STAT Signaling Pathway

Both this compound and Tofacitinib exert their effects by inhibiting members of the JAK family, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary mechanism for transducing signals from a multitude of cytokines and growth factors, thereby regulating cellular processes such as immunity, proliferation, and differentiation.[1][2][3] The diagram below illustrates the canonical JAK-STAT signaling cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene Gene Transcription DNA->Gene 6. Gene Regulation

A simplified diagram of the JAK-STAT signaling pathway.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is paramount in preclinical drug development. A common and robust method for this is the in vitro biochemical kinase assay.

Protocol: Radiometric Kinase Assay for IC50 Determination

This protocol outlines a general method for determining the IC50 values of kinase inhibitors using a radiometric assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.[4][5]

Materials:

  • Recombinant human kinases (e.g., JAK1, JAK2, JAK3, TYK2)

  • Kinase-specific substrate (peptide or protein)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Non-radiolabeled ATP

  • Test compounds (this compound, Tofacitinib) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter plates

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the kinase assay buffer, the specific kinase, and its corresponding substrate.

  • Inhibitor Addition: Add a small volume of the diluted test compound or DMSO (for control wells) to the reaction mixture and incubate for a predetermined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.

  • Reaction Termination and Substrate Capture: Stop the reaction and capture the phosphorylated substrate by transferring the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-³²P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove any non-incorporated [γ-³²P]ATP.

  • Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow A 1. Prepare Serial Dilutions of Inhibitors C 3. Add Inhibitors to Reaction Mixture A->C B 2. Prepare Kinase/Substrate Reaction Mixture B->C D 4. Initiate Reaction with [γ-³²P]ATP C->D E 5. Incubate at 30°C D->E F 6. Stop Reaction & Transfer to Filter Plate E->F G 7. Wash Filter Plate F->G H 8. Scintillation Counting G->H I 9. IC50 Determination H->I

Workflow for a radiometric kinase inhibitor assay.

Conclusion

The comparative analysis of this compound and Tofacitinib (JAK inhibitor I) highlights the evolution of kinase inhibitor design, moving from broad-spectrum inhibitors to highly selective agents. While pan-inhibitors like Tofacitinib have demonstrated clinical utility, the development of selective inhibitors such as this compound offers the potential for a more targeted therapeutic approach with a potentially improved safety profile. The methodologies and data presented in this guide provide a framework for the continued evaluation and development of next-generation kinase inhibitors.

References

A Comparative Guide to the Efficacy of TCS 21311 and Ruxolitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two Janus kinase (JAK) inhibitors: TCS 21311 and ruxolitinib. By presenting key experimental data, outlining methodologies, and visualizing relevant biological pathways and workflows, this document aims to be a valuable resource for researchers and professionals in the field of drug development.

Introduction to this compound and Ruxolitinib

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in signal transduction for numerous cytokines and growth factors, making them critical mediators of immune function and hematopoiesis. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of diseases, including myeloproliferative neoplasms, autoimmune disorders, and inflammatory conditions. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.

Ruxolitinib , the first JAK inhibitor to receive FDA approval, is a potent inhibitor of both JAK1 and JAK2.[1][2] It is clinically used for the treatment of myelofibrosis and polycythemia vera.[1] Its mechanism of action involves the competitive inhibition of the ATP-binding site of JAK1 and JAK2, thereby blocking downstream signaling cascades.[3]

This compound is a highly potent and selective inhibitor of JAK3. It exhibits significantly lower activity against other JAK family members, positioning it as a more targeted therapeutic candidate for diseases where JAK3 signaling is the primary driver.

Quantitative Efficacy Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and ruxolitinib against the four members of the JAK family. This data, derived from various in vitro kinase assays, provides a quantitative comparison of their potency and selectivity.

Inhibitor JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) TYK2 IC50 (nM)
This compound 1017255088055
Ruxolitinib 3.32.842819

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from multiple sources for comparative purposes.

Signaling Pathways and Inhibitory Logic

The diagrams below, generated using the DOT language, illustrate the JAK/STAT signaling pathway and the distinct inhibitory mechanisms of this compound and ruxolitinib.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAKs JAKs (JAK1, JAK2, JAK3, TYK2) Receptor->JAKs Activation STAT STAT JAKs->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene_Expression Gene Expression STAT_dimer->Gene_Expression Nuclear Translocation Ruxolitinib Ruxolitinib Ruxolitinib->JAKs Inhibits JAK1/JAK2 TCS21311 This compound TCS21311->JAKs Inhibits JAK3

Figure 1: The JAK/STAT signaling pathway and points of inhibition.

Inhibitory_Logic cluster_inhibitors JAK Inhibitors cluster_targets Primary Targets Ruxolitinib Ruxolitinib JAK1 JAK1 Ruxolitinib->JAK1 High Potency JAK2 JAK2 Ruxolitinib->JAK2 High Potency JAK3 JAK3 Ruxolitinib->JAK3 Low Potency TCS21311 This compound TCS21311->JAK1 Low Potency TCS21311->JAK2 Low Potency TCS21311->JAK3 High Potency & Selectivity

Figure 2: Comparative inhibitory logic of this compound and ruxolitinib.

Experimental Protocols

The following sections detail the generalized methodologies for key experiments used to evaluate the efficacy of JAK inhibitors like this compound and ruxolitinib.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the inhibitory activity of a compound against a purified JAK enzyme.

Objective: To determine the IC50 value of the inhibitor for each JAK isoform.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • ATP (Adenosine Triphosphate).

  • A specific peptide substrate for each kinase.

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Test compounds (this compound, ruxolitinib) at various concentrations.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

Procedure:

  • Enzyme and Substrate Preparation: The JAK enzyme and its corresponding peptide substrate are prepared in the assay buffer.

  • Compound Preparation: The test compounds are serially diluted to a range of concentrations.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP to the mixture of the enzyme, substrate, and test compound.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence or fluorescence.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay (Cell-Based)

This assay measures the ability of an inhibitor to block JAK-mediated phosphorylation of STAT proteins within a cellular context.

Objective: To determine the cellular potency (IC50) of the inhibitor in a biologically relevant system.

Materials:

  • A cytokine-dependent cell line (e.g., TF-1, Ba/F3) or primary cells.

  • Cell culture medium and supplements.

  • A specific cytokine to stimulate the JAK/STAT pathway (e.g., IL-2 for JAK3, GM-CSF for JAK2).

  • Test compounds (this compound, ruxolitinib) at various concentrations.

  • Lysis buffer.

  • Antibodies specific for phosphorylated STAT (pSTAT) and total STAT.

  • Detection reagents for Western blotting or flow cytometry.

Procedure:

  • Cell Culture and Starvation: Cells are cultured and then serum-starved to reduce basal signaling.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test inhibitor.

  • Cytokine Stimulation: The relevant cytokine is added to stimulate the JAK/STAT pathway.

  • Cell Lysis: Cells are lysed to release intracellular proteins.

  • Detection of pSTAT: The levels of pSTAT and total STAT are measured using techniques such as Western blotting or flow cytometry.

  • Data Analysis: The inhibition of STAT phosphorylation is calculated for each inhibitor concentration, and a cellular IC50 value is determined.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the efficacy of JAK inhibitors.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellbased Cell-Based Analysis cluster_data Data Analysis & Comparison A Biochemical Kinase Assay (IC50 determination for JAK1, JAK2, JAK3, TYK2) D Determine IC50 Values (Potency & Selectivity Profile) A->D B Cellular Phosphorylation Assay (pSTAT inhibition in relevant cell lines) B->D C Cell Proliferation Assay (Effect on cytokine-dependent cell growth) C->D E Compare Efficacy of This compound vs. Ruxolitinib D->E

Figure 3: A generalized experimental workflow for inhibitor comparison.

Conclusion

The data presented in this guide highlights the distinct inhibitory profiles of this compound and ruxolitinib. Ruxolitinib is a potent inhibitor of JAK1 and JAK2, making it an effective therapeutic for diseases driven by the hyperactivity of these two kinases. In contrast, this compound demonstrates high potency and selectivity for JAK3, suggesting its potential as a more targeted therapy with a potentially different safety and efficacy profile. The choice between a broad-spectrum JAK inhibitor like ruxolitinib and a selective inhibitor like this compound will ultimately depend on the specific pathological context and the desire to modulate specific signaling pathways while minimizing off-target effects. The experimental protocols outlined provide a foundation for the continued investigation and comparison of these and other novel JAK inhibitors.

References

Validating TCS 21311 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately validating the engagement of a therapeutic target in a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methods to validate the target engagement of TCS 21311, a potent and selective inhibitor of Janus Kinase 3 (JAK3), in cells. We will explore its mechanism of action, compare it with alternative JAK3 inhibitors, and provide detailed experimental protocols for key validation assays.

The JAK3-STAT5 Signaling Pathway

This compound exerts its effects by inhibiting the JAK3 enzyme, a key component of the JAK-STAT signaling pathway. This pathway is crucial for signal transduction from cytokine receptors on the cell surface to the nucleus, regulating gene expression involved in immunity and inflammation. Specifically, JAK3 is often associated with the common gamma chain (γc) of cytokine receptors. Upon cytokine binding, JAK3 is activated and phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 then dimerizes, translocates to the nucleus, and activates the transcription of target genes.

JAK3_STAT5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (γc) JAK3_inactive JAK3 (inactive) Cytokine_Receptor->JAK3_inactive Recruitment & Activation JAK3_active JAK3 (active) (phosphorylated) JAK3_inactive->JAK3_active Autophosphorylation STAT5_inactive STAT5 JAK3_active->STAT5_inactive Phosphorylation STAT5_p p-STAT5 STAT5_inactive->STAT5_p STAT5_dimer p-STAT5 Dimer STAT5_p->STAT5_dimer Dimerization DNA DNA STAT5_dimer->DNA Translocation TCS_21311 This compound TCS_21311->JAK3_active Inhibition Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binding

Caption: The JAK3-STAT5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Validating Target Engagement

Validating the engagement of this compound with JAK3 in a cellular context typically involves stimulating cells with a relevant cytokine to activate the JAK3-STAT5 pathway and then measuring the extent to which this compound can inhibit the phosphorylation of STAT5. This can be assessed using various techniques, with Western blotting and flow cytometry being the most common.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., T-cells, NK cells) Inhibitor_Treatment 2. Pre-incubation with This compound or Alternative Inhibitor Cell_Culture->Inhibitor_Treatment Cytokine_Stimulation 3. Cytokine Stimulation (e.g., IL-2, IL-15) Inhibitor_Treatment->Cytokine_Stimulation Cell_Lysis 4a. Cell Lysis Cytokine_Stimulation->Cell_Lysis Fix_Perm 4b. Fixation & Permeabilization Cytokine_Stimulation->Fix_Perm Western_Blot 5a. Western Blot (for p-STAT5 & Total STAT5) Cell_Lysis->Western_Blot Flow_Cytometry 5b. Intracellular Staining (for p-STAT5) Fix_Perm->Flow_Cytometry Data_Analysis 6. Data Analysis (Quantification of Inhibition) Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: A generalized experimental workflow for validating JAK3 target engagement in cells.

Comparison of this compound with Alternative JAK3 Inhibitors

Several other small molecule inhibitors have been developed to target JAK3. Below is a comparison of this compound with some of these alternatives. It is important to note that the following data is compiled from different studies and direct head-to-head comparisons in a single study are limited. Therefore, these values should be interpreted with caution.

InhibitorTarget(s)Reported IC50 for JAK3 (nM)Cellular Assay for Target EngagementKey Features
This compound JAK3 , GSK-3β, PKCα, PKCθ8 Inhibition of IL-2-induced STAT5 phosphorylation in CTLL cells (IC50 = 1294 nM) and M-07e cells (IC50 = 525 nM).[1]Highly selective for JAK3 over other JAKs.
Tofacitinib (CP-690,550) JAK3, JAK11Inhibition of IL-2-induced STAT5 phosphorylation.[2]Approved for the treatment of rheumatoid arthritis; also inhibits JAK1.
Ritlecitinib (PF-06651600) JAK3, TEC family kinases33.1Inhibition of γc cytokine signaling.[3]Irreversible inhibitor with high selectivity for JAK3 over other JAKs.[3]
FM-381 JAK30.127-Reversible covalent inhibitor with exceptional selectivity for JAK3.
ZM 39923 HCl JAK1/3Potency for JAK3 is higher than for JAK1.-Dual JAK1/3 inhibitor.
JANEX-1 (WHI-P131) JAK378,000-Selective for JAK3 over JAK1 and JAK2.

Detailed Experimental Protocols

Western Blot for Phospho-STAT5 (p-STAT5)

This protocol provides a general framework for detecting the inhibition of STAT5 phosphorylation in response to cytokine stimulation.

a. Cell Culture and Treatment:

  • Seed appropriate cells (e.g., human T-lymphocytes, CTLL-2 cells) in culture plates.

  • Starve cells of cytokines for 4-6 hours, if necessary, to reduce basal p-STAT5 levels.

  • Pre-incubate cells with varying concentrations of this compound or alternative inhibitors for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulate the cells with a suitable cytokine (e.g., 10 ng/mL IL-2 or IL-15) for 15-30 minutes at 37°C.

b. Cell Lysis:

  • After stimulation, place the plate on ice and wash the cells once with ice-cold PBS.

  • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein lysate.

c. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Normalize the protein concentrations for all samples.

  • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

d. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.

  • Run the gel to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-STAT5 (Tyr694) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT5 and a loading control like GAPDH or β-actin.

Flow Cytometry for Intracellular Phospho-STAT5 (p-STAT5)

This protocol allows for the quantitative analysis of p-STAT5 levels in individual cells.

a. Cell Culture and Treatment:

  • Follow the same procedure for cell culture and treatment as described in the Western Blot protocol (Section 1a).

b. Fixation and Permeabilization:

  • Following cytokine stimulation, immediately fix the cells by adding an equal volume of pre-warmed Fixation Buffer (e.g., Cytofix/Cytoperm) and incubate for 10-15 minutes at 37°C.

  • Wash the cells with PBS.

  • Permeabilize the cells by adding ice-cold methanol and incubating on ice for 30 minutes or at -20°C for longer storage.

c. Intracellular Staining:

  • Wash the cells twice with FACS buffer (PBS with 1% BSA).

  • Resuspend the cells in FACS buffer containing a fluorescently conjugated anti-phospho-STAT5 (Tyr694) antibody.

  • Incubate for 30-60 minutes at room temperature in the dark.

  • (Optional) Co-stain with antibodies against cell surface markers to identify specific cell populations.

  • Wash the cells twice with FACS buffer.

d. Data Acquisition and Analysis:

  • Resuspend the cells in FACS buffer.

  • Acquire data on a flow cytometer.

  • Analyze the data using appropriate software to determine the median fluorescence intensity (MFI) of p-STAT5 in the cell population of interest. The percentage of p-STAT5 positive cells can also be quantified.

  • Compare the MFI or percentage of positive cells between untreated, cytokine-stimulated, and inhibitor-treated samples to determine the extent of inhibition.

Logical Comparison of Validation Methods

The choice between Western blotting and flow cytometry for validating target engagement depends on the specific experimental goals.

Validation_Methods_Comparison cluster_WB Western Blot Attributes cluster_FC Flow Cytometry Attributes Target_Validation Validating JAK3 Target Engagement Western_Blot Western Blotting Target_Validation->Western_Blot Flow_Cytometry Flow Cytometry Target_Validation->Flow_Cytometry WB_Pro1 Provides molecular weight information Western_Blot->WB_Pro1 WB_Pro2 Relatively lower cost per sample Western_Blot->WB_Pro2 WB_Con1 Bulk analysis of cell populations Western_Blot->WB_Con1 WB_Con2 Less quantitative Western_Blot->WB_Con2 FC_Pro1 Single-cell resolution Flow_Cytometry->FC_Pro1 FC_Pro2 Highly quantitative Flow_Cytometry->FC_Pro2 FC_Pro3 Multiparametric analysis (co-staining) Flow_Cytometry->FC_Pro3 FC_Con1 Higher initial instrument cost Flow_Cytometry->FC_Con1

Caption: A logical comparison of Western Blotting and Flow Cytometry for target validation.

References

A Comparative Analysis of TCS 21311 and Other PKC Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance and selectivity of TCS 21311 in comparison to other notable Protein Kinase C (PKC) inhibitors. This guide provides a detailed examination of their inhibitory activities, supported by experimental data and detailed methodologies.

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. Dysregulation of PKC signaling is implicated in various diseases, most notably cancer and inflammatory disorders, making PKC isoforms attractive targets for therapeutic intervention. This guide offers a comparative analysis of this compound and other widely used PKC inhibitors, focusing on their selectivity and potency against different PKC isoforms.

Overview of Inhibitors

This compound , also known as NIBR3049, is a potent inhibitor primarily identified for its high selectivity for Janus kinase 3 (JAK3).[1][2][3] However, it also exhibits significant inhibitory activity against certain PKC isoforms, namely PKCα and PKCθ.[1][2][3] Its dual activity makes it a unique tool for studying the interplay between JAK/STAT and PKC signaling pathways.

Enzastaurin (LY317615) is an acyclic bisindolylmaleimide that acts as an ATP-competitive inhibitor with a degree of selectivity for PKCβ.[4] It has been investigated in numerous clinical trials for various cancers.

Sotrastaurin (AEB071) is another potent, orally active pan-PKC inhibitor that shows high affinity for conventional and novel PKC isoforms.[4]

Go 6983 is a broad-spectrum PKC inhibitor, effectively targeting conventional and novel PKC isoforms.[4]

Bisindolylmaleimide I (BIM-I or GF 109203X) is a highly selective and cell-permeable PKC inhibitor that acts as a competitive inhibitor at the ATP-binding site of PKC.[5][6]

Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values of this compound and other PKC inhibitors against various PKC isoforms. This quantitative data provides a clear comparison of their potency and selectivity.

Table 1: IC50 Values (nM) of PKC Inhibitors Against Various Kinase Isoforms

InhibitorPKCαPKCβIPKCβIIPKCγPKCδPKCεPKCθPKCζ
This compound 13[1][2][3]-----68[1][2][3]-
Enzastaurin 39[4]6[4]6[4]83[4]-110[4]--
Go 6983 77-610--60
BIM-I 10-20[5]17[6]16[6]10-20[5]100-200[5]100-200[5]-~6000[5]

Table 2: Ki Values (nM) of Sotrastaurin Against PKC Isoforms

InhibitorPKCαPKCβPKCδPKCεPKCηPKCθ
Sotrastaurin 0.950.642.13.21.80.22

Signaling Pathways and Experimental Workflows

To understand the context of PKC inhibition and the methods used to evaluate these inhibitors, the following diagrams illustrate the canonical PKC signaling pathway and a typical experimental workflow for determining inhibitor potency.

PKC_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates (cPKC) Substrates Downstream Substrates PKC->Substrates Phosphorylates Response Cellular Response Substrates->Response

Canonical PKC Signaling Pathway.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor dilutions start->prepare_reagents add_components Add Kinase, Substrate, and Inhibitor to microplate wells prepare_reagents->add_components initiate_reaction Initiate reaction by adding ATP add_components->initiate_reaction incubate Incubate at controlled temperature initiate_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction detect_signal Detect signal (e.g., radioactivity, fluorescence, luminescence) stop_reaction->detect_signal analyze_data Analyze data and calculate IC50 values detect_signal->analyze_data end End analyze_data->end

General Workflow for an In Vitro Kinase Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize PKC inhibitors.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a general method for determining the IC50 value of a PKC inhibitor using a radiometric assay.

Materials:

  • Purified recombinant PKC isozyme

  • Specific peptide substrate for the PKC isozyme

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM CaCl₂, 20 µg/ml phosphatidylserine, 2 µg/ml diacylglycerol)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Phosphocellulose paper

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well microplate, add the kinase reaction buffer, the specific peptide substrate, and the diluted inhibitor to each well. Include a control well with DMSO only (no inhibitor).

  • Add the purified PKC isozyme to each well and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by adding an equal volume of 75 mM phosphoric acid.

  • Spot a portion of the reaction mixture from each well onto a sheet of phosphocellulose paper.

  • Wash the phosphocellulose paper three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO only).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of PKC Pathway Activation

This protocol outlines a method to assess the effect of a PKC inhibitor on the phosphorylation of downstream PKC substrates in a cellular context.

Materials:

  • Cell line of interest (e.g., Jurkat cells)

  • Cell culture medium and supplements

  • PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Test inhibitor (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-(Ser) PKC Substrate Antibody[7][8][9][10][11]

    • Antibodies specific to total levels of PKC isoforms (e.g., PKCα, PKCθ)[12][13][14][15]

    • Loading control antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1 hour).

  • Stimulate the cells with a PKC activator (e.g., PMA) for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC substrate) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with antibodies for total PKC isoforms and a loading control to ensure equal protein loading.

Cell Viability/Cytotoxicity Assay

This protocol describes the use of the MTT assay to evaluate the effect of PKC inhibitors on cell viability.

Materials:

  • Cell line of interest

  • 96-well cell culture plate

  • Complete cell culture medium

  • Test inhibitor (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitor and incubate for a desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the cytotoxic effect.

Conclusion

The selection of an appropriate PKC inhibitor is critical for the specific research question being addressed. This compound presents an interesting profile with its potent inhibition of JAK3 and moderate activity against PKCα and PKCθ, suggesting its utility in studies where the crosstalk between these pathways is of interest. For broader PKC inhibition, compounds like Go 6983 and Sotrastaurin offer potent activity against a wider range of isoforms. Enzastaurin provides a more selective option for targeting PKCβ. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their experimental designs and in the interpretation of their results. It is always recommended to profile the chosen inhibitor against a panel of kinases to fully understand its selectivity and potential off-target effects.

References

Comparative Guide to the JAK3 Inhibitor TCS 21311: An Analysis of Published Data and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reproducibility and comparative performance of chemical probes are critical for advancing scientific discoveries. This guide provides an objective comparison of the Janus kinase 3 (JAK3) inhibitor, TCS 21311, with alternative compounds, supported by published experimental data.

Introduction to this compound

This compound is a potent and highly selective inhibitor of JAK3, a member of the Janus kinase family of non-receptor tyrosine kinases. JAK3 plays a crucial role in signal transduction for multiple cytokines essential for the development and function of lymphocytes. Consequently, inhibitors of JAK3 are valuable tools for immunology research and have therapeutic potential for autoimmune diseases and organ transplant rejection.

Reproducibility of Published Data

Performance Comparison of JAK3 Inhibitors

This compound exhibits high selectivity for JAK3 over other JAK family members. Below is a comparative summary of its in vitro potency against other well-characterized JAK3 inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as assay conditions, such as ATP concentration, can vary between studies and influence the results.

Table 1: In Vitro Kinase Inhibitory Activity (IC50/Kᵢ in nM)

CompoundJAK1JAK2JAK3TYK2Off-Target Kinases (IC50/Kᵢ in nM)
This compound 1017255088055GSK-3β (3), PKCα (13), PKCθ (68)
Tofacitinib 112201--
Decernotinib 11132.5 (Kᵢ)11-
Ritlecitinib >10,000>10,00033.1>10,000TEC family kinases (ITK, RLK, BTK, BMX, TEC)

Experimental Protocols

The determination of kinase inhibition is crucial for characterizing the potency and selectivity of compounds like this compound. Below are generalized protocols for biochemical and cellular assays typically employed.

Biochemical Kinase Inhibition Assay (General Protocol)

This assay measures the direct inhibition of the kinase's enzymatic activity.

  • Reagents and Materials :

    • Recombinant human JAK kinase domains (JAK1, JAK2, JAK3, TYK2).

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).

    • ATP (at a concentration close to the Kₘ for each kinase, or at a higher concentration like 1 mM to mimic physiological conditions).

    • Peptide substrate (e.g., a poly(Glu, Tyr) peptide).

    • Test inhibitor (e.g., this compound) at various concentrations.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • The kinase reaction is initiated by mixing the JAK enzyme, the peptide substrate, and the test inhibitor in the kinase buffer.

    • The reaction is started by adding ATP.

    • The mixture is incubated at room temperature for a set period (e.g., 60 minutes).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for STAT Phosphorylation (General Protocol)

This assay measures the inhibitor's ability to block cytokine-induced signaling downstream of JAK3 in a cellular context.

  • Reagents and Materials :

    • A cytokine-responsive cell line (e.g., human T-lymphocytes).

    • Cell culture medium.

    • A cytokine that signals through JAK3 (e.g., Interleukin-2).

    • Test inhibitor (e.g., this compound) at various concentrations.

    • Fixation and permeabilization buffers.

    • A fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).

    • Flow cytometer.

  • Procedure :

    • Cells are pre-incubated with various concentrations of the test inhibitor.

    • The cells are then stimulated with the cytokine to activate the JAK/STAT pathway.

    • After a short incubation period, the cells are fixed and permeabilized.

    • The cells are stained with the anti-pSTAT5 antibody.

    • The level of pSTAT5 is quantified by flow cytometry.

    • IC50 values are determined by analyzing the dose-dependent inhibition of STAT5 phosphorylation.

Visualizing the Mechanism of Action

To better understand the context of this compound's activity, the following diagrams illustrate the JAK/STAT signaling pathway and a typical experimental workflow for inhibitor testing.

JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor:f0 Binding JAK3 JAK3 Receptor->JAK3 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT5_inactive STAT5 (inactive) Receptor->STAT5_inactive Recruitment & Phosphorylation JAK3->Receptor Phosphorylation JAK1->Receptor Phosphorylation STAT5_active pSTAT5 Dimer STAT5_inactive->STAT5_active Dimerization DNA DNA STAT5_active->DNA Translocation TCS21311 This compound TCS21311->JAK3 Inhibition Transcription Gene Transcription DNA->Transcription Modulation

Caption: JAK/STAT signaling pathway inhibited by this compound.

Inhibitor_Testing_Workflow start Start: Compound Dilution Series biochem_assay Biochemical Assay (Recombinant Kinase) start->biochem_assay cell_assay Cell-Based Assay (Cytokine Stimulation) start->cell_assay incubation_b Incubate with Kinase, Substrate & ATP biochem_assay->incubation_b incubation_c Pre-incubate cells with compound cell_assay->incubation_c readout_b Measure Kinase Activity (e.g., ADP-Glo) incubation_b->readout_b stimulate Stimulate with Cytokine incubation_c->stimulate readout_c Measure pSTAT5 (Flow Cytometry) stimulate->readout_c analysis Data Analysis (IC50 Determination) readout_b->analysis readout_c->analysis end End: Potency & Selectivity Profile analysis->end

Caption: General workflow for testing JAK inhibitor potency.

Summary

This compound is a well-documented, potent, and selective JAK3 inhibitor. The consistency of its reported biochemical data across various sources attests to the robustness of the original findings. When compared to other JAK3 inhibitors, this compound demonstrates a distinct selectivity profile, though it also exhibits activity against GSK-3β and certain PKC isoforms. The choice of a JAK3 inhibitor for a particular research application will depend on the specific requirements for selectivity and the cellular context of the experiment. The provided experimental protocols and pathway diagrams serve as a foundation for designing and interpreting studies involving this compound and related compounds.

Safety Operating Guide

Proper Disposal and Handling of TCS 21311: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Disposal Information

This document provides detailed operational and safety protocols for the handling and disposal of TCS 21311, a potent JAK3 inhibitor. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper environmental stewardship. This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1][2] However, adherence to standard laboratory safety protocols is essential.

Disposal Procedures

While this compound is not classified as hazardous, it is crucial to follow institutional and local regulations for chemical waste disposal. The following procedure outlines the recommended steps for the proper disposal of this compound.

Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure you are wearing appropriate personal protective equipment. This includes, but is not limited to:

  • Nitrile gloves

  • Safety glasses

  • Laboratory coat

Step 2: Waste Segregation Segregate waste containing this compound to prevent cross-contamination and ensure proper disposal. Use designated, clearly labeled waste containers for the following:

  • Solid Waste: Unused or expired solid this compound, contaminated consumables (e.g., weigh boats, pipette tips).

  • Liquid Waste: Solutions containing this compound, including stock solutions and experimental media.

Step 3: Solid Waste Disposal

  • Carefully collect all solid waste contaminated with this compound.

  • Place the solid waste in a designated, sealed, and clearly labeled chemical waste container.

  • The label should include the chemical name ("this compound"), concentration (if applicable), and the date.

  • Store the sealed container in a designated waste accumulation area, away from incompatible materials.

  • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

Step 4: Liquid Waste Disposal

  • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled chemical waste container.

  • The label should specify the chemical name ("this compound"), the solvent used (e.g., DMSO), the concentration, and the date.

  • Do not mix with other chemical waste unless explicitly permitted by your institution's EHS guidelines.

  • Store the sealed container in a designated waste accumulation area, within secondary containment to prevent spills.

  • Coordinate with your institution's EHS department for proper disposal.

Safety and Handling Data

The following tables summarize key quantitative data for this compound.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 1260181-14-3
Molecular Formula C₂₇H₂₅F₃N₄O₄
Molecular Weight 526.5 g/mol [1]
Appearance Solid
Solubility DMSO: 50 mg/mL

Table 2: Inhibitory Concentrations (IC₅₀)

TargetIC₅₀ (nM)
JAK3 8
GSK-3β 3
PKCα 13
PKCθ 68
JAK1 1,017
JAK2 2,550
TYK2 8,055

Experimental Protocols

Inhibition of Cytokine-Induced STAT5 Phosphorylation

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on the JAK3/STAT5 signaling pathway.

Materials:

  • CTLL or M-07 cells

  • This compound

  • Relevant cytokine (e.g., IL-2 for CTLL cells)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixation and permeabilization buffers

  • Anti-phospho-STAT5 antibody

  • Flow cytometer

Procedure:

  • Cell Culture: Culture CTLL or M-07 cells according to standard protocols.

  • Compound Treatment: Pre-incubate cells with varying concentrations of this compound for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine to induce STAT5 phosphorylation.

  • Fixation and Permeabilization: Fix and permeabilize the cells to allow for intracellular antibody staining.

  • Antibody Staining: Stain the cells with a fluorescently labeled anti-phospho-STAT5 antibody.

  • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the levels of phosphorylated STAT5.

  • Data Analysis: Determine the IC₅₀ value of this compound by plotting the inhibition of STAT5 phosphorylation against the compound concentration.

Visualizations

Signaling Pathway of this compound Inhibition

TCS21311_Pathway cluster_cell Cell Membrane Cytokine_Receptor Cytokine Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT5 STAT5 JAK3->STAT5 Phosphorylates pSTAT5 pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates TCS21311 This compound TCS21311->JAK3 Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by this compound.

Experimental Workflow: STAT5 Phosphorylation Assay

Experimental_Workflow Start Start: Cell Culture Compound_Treatment Pre-incubation with This compound Start->Compound_Treatment Cytokine_Stimulation Cytokine Stimulation Compound_Treatment->Cytokine_Stimulation Fix_Perm Fixation and Permeabilization Cytokine_Stimulation->Fix_Perm Staining Staining with anti-pSTAT5 Antibody Fix_Perm->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry End End: Data Analysis (IC50) Flow_Cytometry->End

Caption: Workflow for assessing this compound inhibitory activity.

References

Personal protective equipment for handling TCS 21311

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling TCS 21311, a potent and selective JAK3 inhibitor. The following procedural guidance is intended to ensure safe operational use and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety. These recommendations are based on the potential hazards associated with this chemical compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust have side-shields to protect against splashes.
Hand Protection Protective GlovesChemically resistant, disposable gloves (e.g., nitrile).
Body Protection Impervious ClothingA lab coat or other protective clothing that is impervious to chemicals.
Respiratory Suitable RespiratorUse in a well-ventilated area. A respirator may be necessary for handling large quantities or if dust is generated.

General Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Ensure a safety shower and eye wash station are readily accessible.[1][2][3][4]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][3][4]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.

Operational Plan: Storage and Preparation of Stock Solutions

Proper storage and preparation of this compound are critical for maintaining its stability and potency.

ParameterGuideline
Storage of Solid Store at -20°C.
Storage of Solution Aliquot and store at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Recommended Solvent DMSO (solubility up to 50 mg/mL).[2]

Experimental Protocol: Inhibition of STAT5 Phosphorylation in a Cell-Based Assay

This protocol outlines a representative experiment to measure the inhibitory effect of this compound on cytokine-induced STAT5 phosphorylation in a suitable cell line (e.g., CTLL-2 or M-07e).

Materials:

  • This compound

  • Cell line (e.g., CTLL-2, M-07e)

  • Complete cell culture medium

  • Cytokine for stimulation (e.g., IL-2 for CTLL-2)

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 90% methanol)

  • Primary antibody (e.g., anti-phospho-STAT5)

  • Secondary antibody (fluorescently labeled)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture cells according to standard protocols.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^5 cells per well.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium.

  • Pre-treatment: Add the diluted this compound to the cells and incubate for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulation: Add the appropriate cytokine (e.g., IL-2) to the wells to induce STAT5 phosphorylation and incubate for 15-30 minutes.

  • Fixation: Centrifuge the plate, remove the supernatant, and resuspend the cells in fixation buffer. Incubate for 10-15 minutes at room temperature.

  • Permeabilization: Centrifuge the plate, remove the fixation buffer, and resuspend the cells in ice-cold permeabilization buffer. Incubate for 30 minutes on ice.

  • Staining: Wash the cells with PBS and then incubate with the primary antibody against phospho-STAT5. After washing, incubate with the fluorescently labeled secondary antibody.

  • Flow Cytometry: Wash the cells and resuspend in PBS for analysis on a flow cytometer to measure the level of phosphorylated STAT5.

Below is a visual representation of the experimental workflow.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture plate_cells 2. Plate Cells cell_culture->plate_cells prep_compound 3. Prepare this compound Dilutions plate_cells->prep_compound pretreat 4. Pre-treat with this compound prep_compound->pretreat stimulate 5. Stimulate with Cytokine pretreat->stimulate fix 6. Fix Cells stimulate->fix permeabilize 7. Permeabilize Cells fix->permeabilize stain 8. Stain for pSTAT5 permeabilize->stain flow 9. Analyze by Flow Cytometry stain->flow

Experimental workflow for pSTAT5 inhibition assay.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal Procedure
Unused Solid Compound Dispose of as chemical waste in accordance with local, state, and federal regulations.
Contaminated Labware Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of as chemical waste.[1][2][3][4]
Liquid Waste Absorb solutions with a liquid-binding material (e.g., diatomite, universal binders) and dispose of the contaminated material as chemical waste.[1][2][3][4]

The following diagram outlines the decision-making process for the disposal of this compound waste.

G start Waste Generated waste_type Identify Waste Type start->waste_type solid Solid this compound waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid contaminated Contaminated Labware waste_type->contaminated Contaminated dispose_solid Dispose as Chemical Waste solid->dispose_solid absorb Absorb with Inert Material liquid->absorb decontaminate Decontaminate with Alcohol contaminated->decontaminate dispose_liquid Dispose as Chemical Waste absorb->dispose_liquid dispose_labware Dispose as Chemical Waste decontaminate->dispose_labware

This compound Waste Disposal Workflow.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.